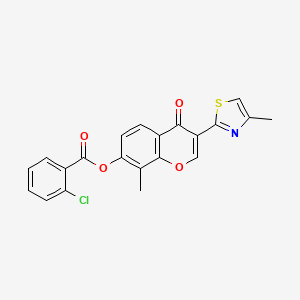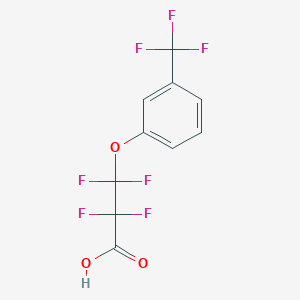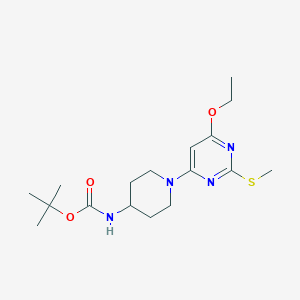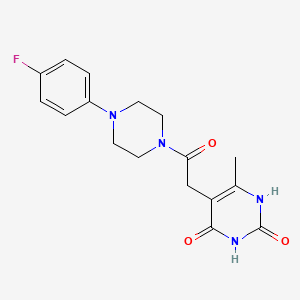![molecular formula C13H18FN B2868286 1-[(3-Fluorophenyl)methyl]azepane CAS No. 414886-24-1](/img/structure/B2868286.png)
1-[(3-Fluorophenyl)methyl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Fluorophenyl)methyl]azepane, also known as FMA, is a chemical compound that belongs to the class of azepanes. It is a psychoactive drug that has been the subject of scientific research due to its potential therapeutic effects on various neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 1-[(3-Fluorophenyl)methyl]azepane is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. This dual mechanism of action is thought to contribute to its anxiolytic and antidepressant effects. Additionally, 1-[(3-Fluorophenyl)methyl]azepane has been shown to modulate the activity of dopamine and glutamate receptors, which may contribute to its effects on drug addiction.
Biochemical and Physiological Effects:
1-[(3-Fluorophenyl)methyl]azepane has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that play a role in regulating mood and behavior. Additionally, 1-[(3-Fluorophenyl)methyl]azepane has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. These biochemical and physiological effects are thought to contribute to its therapeutic effects on various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(3-Fluorophenyl)methyl]azepane in lab experiments is its high potency and selectivity for serotonin and dopamine receptors, which allows for precise modulation of these neurotransmitter systems. Additionally, 1-[(3-Fluorophenyl)methyl]azepane has been shown to have a relatively low toxicity profile, which makes it a safer alternative to other psychoactive drugs. However, one limitation of using 1-[(3-Fluorophenyl)methyl]azepane in lab experiments is its limited availability and high cost, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for research on 1-[(3-Fluorophenyl)methyl]azepane. One area of interest is its potential use in treating other neurological disorders such as post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD). Additionally, further research is needed to elucidate the exact mechanism of action of 1-[(3-Fluorophenyl)methyl]azepane and to identify potential side effects and interactions with other drugs. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of 1-[(3-Fluorophenyl)methyl]azepane to optimize its therapeutic potential.
In conclusion, 1-[(3-Fluorophenyl)methyl]azepane is a psychoactive drug that has shown promise in treating various neurological disorders. Its high potency and selectivity for serotonin and dopamine receptors make it a valuable tool for studying the role of these neurotransmitter systems in behavior and mood regulation. However, further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of 1-[(3-Fluorophenyl)methyl]azepane involves the reaction of 3-fluorobenzyl chloride with 1-azepanamine in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions, and the product is obtained in good yield after purification by column chromatography.
Aplicaciones Científicas De Investigación
1-[(3-Fluorophenyl)methyl]azepane has been studied for its potential therapeutic effects on various neurological disorders such as anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant properties in animal models, and it has also been found to reduce the symptoms of schizophrenia in human clinical trials. Additionally, 1-[(3-Fluorophenyl)methyl]azepane has been studied for its potential use in treating drug addiction, as it has been shown to reduce the rewarding effects of drugs such as cocaine and amphetamine.
Propiedades
IUPAC Name |
1-[(3-fluorophenyl)methyl]azepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c14-13-7-5-6-12(10-13)11-15-8-3-1-2-4-9-15/h5-7,10H,1-4,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBGRAHEAXLERJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Fluorophenyl)methyl]azepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1-Quinoxalin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2868205.png)
![6-((3,4-dichlorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2868206.png)

![5-[4-(3-Methoxypropoxy)piperidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2868209.png)
![N-[2-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2868211.png)
![N-(benzo[d]thiazol-2-yl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2868212.png)


![tert-butyl N-{3-[2-(2-hydroxyethoxy)ethoxy]propyl}carbamate](/img/structure/B2868218.png)




